molecular formula C23H26O8 B12332108 [(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate

[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate

Cat. No.: B12332108
M. Wt: 430.4 g/mol
InChI Key: MTLUIXJKNOYACZ-SFHVURJKSA-N
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Description

[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy and dioxo groups, linked to a pentenyl chain, and further esterified with acetyloxy and methyl butanoate groups. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, which is then functionalized with hydroxy and dioxo groups. The pentenyl chain is introduced through a series of coupling reactions, and the final esterification step involves the addition of acetyloxy and methyl butanoate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The dioxo groups can be reduced to hydroxy groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield quinones, while reduction of the dioxo groups would produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate involves its interaction with specific molecular targets. The hydroxy and dioxo groups may interact with enzymes or receptors, modulating their activity. The ester groups could facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate is unique due to its combination of functional groups and structural complexity. This distinguishes it from simpler aromatic compounds like 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde, which lack the same level of functionalization and potential for diverse chemical reactivity.

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate

InChI

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,27,29H,9,11H2,1-5H3/t18-/m0/s1

InChI Key

MTLUIXJKNOYACZ-SFHVURJKSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)CC(C)(C)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)CC(C)(C)OC(=O)C)C

Origin of Product

United States

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